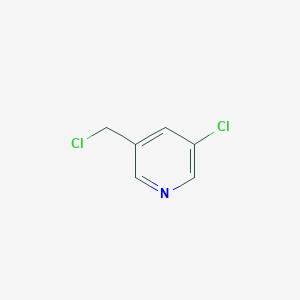

3-Chloro-5-(chloromethyl)pyridine

描述

Overview of Pyridine (B92270) Derivatives in Chemical Research

Pyridine and its derivatives are fundamental heterocyclic compounds that play a crucial role in numerous areas of chemical research and industry. These nitrogen-containing aromatic rings are key building blocks in the synthesis of a wide array of functional molecules. nih.govchemrxiv.org Their significance is particularly pronounced in the pharmaceutical and agrochemical sectors, where they are integral components of many active ingredients. chemrxiv.orgnih.govnih.gov The pyridine moiety's ability to act as a strong σ donor allows it to support high oxidation states in metal complexes, making it valuable in catalysis and materials science. mdpi.com The versatility in functionalizing the pyridine ring enables the fine-tuning of a molecule's physicochemical properties, which is essential for developing new drugs and crop protection agents. mdpi.comsemanticscholar.org

Significance of Halogenation in Pyridine Chemistry

Halogenation is a foundational transformation in organic synthesis, and the introduction of halogen atoms onto a pyridine ring is a key strategy for creating versatile chemical intermediates. nih.gov Halopyridines are essential precursors for synthesizing pharmaceuticals, agrochemicals, and specialized ligands for metal complexes. chemrxiv.orgnih.govacs.org The carbon-halogen bond serves as a reactive handle, enabling a variety of subsequent chemical modifications with precise regiocontrol, such as cross-coupling reactions (e.g., Suzuki, Heck, and Ullmann reactions), nucleophilic substitutions, and metallation-trapping sequences. nih.govwikipedia.org

However, the halogenation of pyridines presents unique challenges. The electron-deficient nature of the pyridine ring makes it less susceptible to standard electrophilic aromatic substitution (EAS) reactions, which often require harsh conditions like high temperatures and the use of strong acids. nih.gov Consequently, developing selective and efficient methods for pyridine halogenation remains an active area of research, with modern strategies focusing on N-oxides, directed metalation, and novel phosphine (B1218219) reagents to achieve positional control under milder conditions. nih.govacs.org

The introduction of a chlorine atom onto the pyridine ring significantly alters its electronic properties and reactivity. Chlorine is an electron-withdrawing substituent, which further decreases the electron density of the aromatic system. This deactivation makes the ring even more resistant to electrophilic attack but more susceptible to nucleophilic aromatic substitution (SNA_r_), particularly when the chlorine is located at the 2- or 4-positions. chegg.com The position of the chlorine substituent is critical in directing subsequent reactions. For instance, a chlorine atom at the 3-position, as in 3-chloropyridine (B48278), is less reactive in nucleophilic substitution compared to its 2- and 4-isomers. wikipedia.org Theoretical studies using density functional theory (DFT) have been employed to investigate the interaction between pyridine derivatives and atomic chlorine, providing insights into bond energies and charge transfer, which are influenced by substituents on the ring. researchgate.net

The chloromethyl group (-CH₂Cl) is a highly reactive functional group that serves as a key electrophilic site in pyridine scaffolds. mdpi.com Its primary role is to act as a handle for introducing the pyridine moiety into larger molecules through nucleophilic substitution reactions. mdpi.com The chlorine atom on the methyl group is readily displaced by a wide range of nucleophiles, such as amines, thiols, and alcohols, making it an invaluable tool for constructing complex molecular architectures. scientificlabs.co.uk This functional group is crucial for linking pyridine-based ligands to solid supports like activated carbon or silica, which is a strategy for creating recyclable heterogeneous catalysts. mdpi.com The presence of the chloromethyl group enhances a compound's ability to participate in various coupling reactions, making it a versatile building block in the synthesis of targeted molecules for pharmaceutical and agrochemical applications. acs.orglookchem.cn

Contextualizing 3-Chloro-5-(chloromethyl)pyridine within Halogenated Pyridine Research

This compound is a distinct compound within the family of halogenated pyridines, characterized by the presence of two different types of carbon-chlorine bonds on a single pyridine ring. Its structure features a chlorine atom directly attached to the electron-deficient pyridine ring at the 3-position and a chloromethyl group at the 5-position. This dual-functionality provides two distinct reactive sites. The chloromethyl group is the more reactive site for nucleophilic substitution, while the chlorine on the ring offers a secondary point for modification, typically through cross-coupling reactions. lookchem.cn This unique reactivity profile makes this compound a valuable intermediate for synthesizing complex molecules, particularly in the pharmaceutical and agrochemical industries. lookchem.cn Its structural isomer, 2-chloro-5-(chloromethyl)pyridine (B46043) (CCMP), is a well-known and crucial intermediate for the production of neonicotinoid insecticides like imidacloprid (B1192907) and acetamiprid. agropages.comnih.govchemicalbook.com The study of this compound and its comparison with other isomers helps to elucidate the structure-activity relationships and synthetic potential of dichlorinated pyridine derivatives.

Data Tables

Table 1: Physical and Chemical Properties of this compound

Note: Some properties are predicted based on computational models.

| Property | Value | Source |

|---|---|---|

| CAS Number | 847737-51-3 | lookchem.cnchemicalbook.com |

| Molecular Formula | C₆H₅Cl₂N | lookchem.cnchemicalbook.com |

| Molecular Weight | 162.02 g/mol | lookchem.cn |

| Appearance | Clear, colorless to pale yellow liquid | lookchem.cn |

| Boiling Point | 234.0 ± 25.0 °C (Predicted) | lookchem.cn |

| Density | 1.324 ± 0.06 g/cm³ (Predicted) | lookchem.cn |

| pKa | 2.17 ± 0.20 (Predicted) | lookchem.cn |

| InChIKey | DEFJPBMQJUFFBE-UHFFFAOYSA-N |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-chloro-5-(chloromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N/c7-2-5-1-6(8)4-9-3-5/h1,3-4H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEFJPBMQJUFFBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80562479 | |

| Record name | 3-Chloro-5-(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80562479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847737-51-3 | |

| Record name | 3-Chloro-5-(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80562479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Chloro 5 Chloromethyl Pyridine

Pyridine (B92270) Ring Route from Substituted Picolines

More refined and widely adopted synthetic strategies for 3-Chloro-5-(chloromethyl)pyridine originate from substituted picolines, particularly 3-picoline. These multi-step routes offer greater control over the regioselectivity of the chlorination, leading to higher yields and purer products.

Oxidation Methods

A common and effective approach involves the initial oxidation of 3-picoline.

One prominent pathway begins with the oxidation of 3-picoline to nicotinic acid (pyridine-3-carboxylic acid). google.com This oxidation can be achieved using strong oxidizing agents like potassium permanganate. google.com The resulting nicotinic acid is then esterified, for example, with methanol (B129727) in an acidic environment, to produce methyl nicotinate. google.com This ester is subsequently reduced to 3-pyridinemethanol (B1662793). google.com The final step involves the chlorination of the hydroxyl group of 3-pyridinemethanol to yield the chloromethyl group, and the chlorination of the pyridine ring at the 5-position.

A patented method describes the synthesis of 3-(chloromethyl)pyridine (B1204626) hydrochloride from 3-picoline. google.com This process involves the oxidation of 3-picoline to nicotinic acid using potassium permanganate, followed by esterification with methanol to yield methyl pyridine-3-carboxylate. google.com This intermediate is then reduced to 3-pyridinemethanol, which is subsequently reacted with a chlorinating agent to produce the final product. google.com

| Step | Reactant | Reagent(s) | Product |

| 1 | 3-Picoline | Potassium permanganate, Water | Nicotinic acid |

| 2 | Nicotinic acid | Methanol, Acid | Methyl pyridine-3-carboxylate |

| 3 | Methyl pyridine-3-carboxylate | Sodium borohydride (B1222165), Lewis acid | 3-Pyridinemethanol |

| 4 | 3-Pyridinemethanol | Thionyl chloride | 3-(Chloromethyl)pyridine hydrochloride |

This table outlines a multi-step synthesis of a related compound, 3-(chloromethyl)pyridine hydrochloride, from 3-picoline, as described in a patent. google.com

Thionyl chloride (SOCl₂) is a frequently employed reagent for the chlorination of both the alcohol group to an alkyl chloride and for the chlorination of the pyridine ring itself. google.comrsc.org Its use is advantageous because the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which can be easily removed from the reaction mixture. rsc.org The reaction of an alcohol with thionyl chloride can proceed through different mechanisms depending on the presence of a base like pyridine. rsc.org In the absence of a base, it typically proceeds with retention of stereochemistry, while in the presence of pyridine (the Darzens halogenation), it occurs with inversion of stereochemistry. rsc.org For the synthesis of this compound, thionyl chloride can be used to convert 3-pyridinemethanol to 3-(chloromethyl)pyridine. Further chlorination of the pyridine ring can also be achieved using various chlorinating agents under controlled conditions.

Diazotization Methods from 3-Methylpyridine (B133936) Derivatives

Another synthetic approach involves the use of diazotization reactions starting from an amino-substituted 3-methylpyridine derivative. For instance, 2-amino-5-methylpyridine (B29535) can be diazotized and subsequently subjected to a Sandmeyer-type reaction to introduce a chlorine atom at the 2-position, followed by chlorination of the methyl group. googleapis.com However, these methods can be complex and may involve expensive starting materials. googleapis.com A Hungarian patent describes a process for preparing chloro-methyl-pyridine derivatives through the diazotization of aminomethylpyridine derivatives. google.com

Cyclization Route Approaches

Alternative Starting Materials (e.g., dicyclopentadiene)

An established industrial method for producing 2-chloro-5-chloromethylpyridine utilizes a cyclization route starting from dicyclopentadiene. google.com This route, developed by the Rayleigh Company, involves reacting cyclopentadiene (B3395910) with acrolein. google.com The synthesis proceeds through several steps, including a chlorination addition and a subsequent cyclization reaction. The cyclization step is typically carried out at a temperature between 60°C and 110°C, with an optimal range of 70°C to 80°C. google.com

Another cyclization approach begins with the condensation of propionaldehyde (B47417) and an acrylic ester to form a 4-formylpentanoate ester. google.com This intermediate is then aminated to form 5-methyl-3,4-dihydro-2(1H)-pyridone. Halogenation of this dihydropyridone yields a dihalo compound which can be converted in a single step to 2-chloro-5-methylpyridine (B98176) by reacting it with a chlorinating agent like phosphorus oxychloride or phosgene (B1210022) at 80°C to 130°C in a high-boiling solvent such as 1,2,4-trichlorobenzene. google.comepo.org The resulting 2-chloro-5-methylpyridine can then be further chlorinated to produce 2-chloro-5-chloromethylpyridine. epo.org

Contemporary and Advanced Synthetic Protocols

Modern advancements in synthetic chemistry have led to the development of more efficient and environmentally conscious methods for the preparation of this compound and its isomers.

One such advanced protocol involves a one-step gas-phase chlorination of 3-methylpyridine. patsnap.com In this method, vaporized 3-methylpyridine is mixed with chlorine and nitrogen carrier gas and passed through a tubular reactor containing a supported palladium chloride catalyst on an alumina (B75360) carrier. This process, operating at temperatures around 250-280°C, can achieve a molar yield of approximately 50% for 2-chloro-5-chloromethylpyridine. patsnap.com

The use of microchannel reactors represents another contemporary approach, enabling the continuous preparation of 2-chloro-5-chloromethylpyridine. scispace.com This technique involves simultaneously feeding 2-chloro-5-methylpyridine and chlorine into the microreactor for chlorination, offering benefits in terms of reaction control and scalability. scispace.comresearchgate.net Continuous flow reaction modules have been shown to facilitate rapid and efficient synthesis, with near-complete conversion achievable with short residence times. researchgate.net For instance, reacting 2-chloro-5-(chloromethyl)pyridine (B46043) with a nucleophile in a flow reactor at 90°C demonstrated high conversion rates. researchgate.net

Alternative chlorinating agents are also being explored to replace harsher traditional reagents. Cyanuric chloride, used in conjunction with N,N-dimethylformamide (DMF), has been successfully employed for the chlorination of pyridine derivatives. semanticscholar.org This reagent is considered easier to handle than agents like thionyl chloride, and the solid by-product, cyanuric acid, simplifies purification. semanticscholar.org

Table 2: Summary of Advanced Synthetic Protocols

| Method | Starting Material(s) | Key Features | Yield/Purity | Source |

|---|---|---|---|---|

| Gas-Phase Catalytic Chlorination | 3-Methylpyridine, Chlorine | One-step reaction, Supported PdCl₂ catalyst | ~50% molar yield | patsnap.com |

| Microchannel Reactor | 2-Chloro-5-methylpyridine, Chlorine | Continuous flow, enhanced control | High purity (≥99%) | scispace.com |

| Continuous Flow Module | 2-Chloro-5-(chloromethyl)pyridine | Rapid reaction, short residence time | High conversion (near-complete) | researchgate.net |

| Alternative Chlorinating Agent | 2-Bromo-6-hydroxymethylpyridine | Use of milder Cyanuric Chloride | Good yields, simplified workup | semanticscholar.org |

An in-depth examination of the synthesis of this compound reveals a focus on developing efficient, sustainable, and controlled chemical manufacturing processes. Methodologies range from straightforward batch syntheses to the application of advanced principles of green chemistry and catalysis.

1 Facile Synthesis Strategies

Facile synthesis aims to produce target molecules through simple, efficient, and often high-yielding reaction pathways. For this compound, a key strategy involves the conversion of a hydroxymethyl group to a chloromethyl group on a pre-chlorinated pyridine ring.

One documented method involves reacting (5-Chloro-pyridin-3-yl)-methanol with a chlorinating agent. The hydroxyl group of the starting material is converted into the desired chloromethyl group to yield the final product. While traditional chlorinating agents like thionyl chloride are effective, they can be harsh and produce toxic byproducts such as sulfur dioxide gas semanticscholar.org.

2 Continuous Flow Reaction Modules for Synthesis

Continuous flow chemistry represents a significant technological advancement over traditional batch processing for the synthesis of fine chemicals, including halogenated pyridines. Although specific documentation for the continuous flow synthesis of this compound is not detailed in the provided research, the principles are widely applied to similar compounds, such as other trifluoromethylpyridine derivatives google.com.

In a continuous flow system, reactants are pumped through a network of tubes or microreactors where the reaction occurs. This methodology offers several distinct advantages over batch synthesis:

Enhanced Heat Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise and rapid temperature control, minimizing the formation of byproducts from exothermic reactions.

Improved Safety: Handling hazardous reagents and intermediates is safer as only small volumes are reacting at any given time. This is particularly relevant for chlorination reactions which can be highly energetic.

Increased Yield and Purity: The precise control over reaction parameters such as temperature, pressure, and residence time often leads to higher selectivity and yield of the desired product.

Scalability: Scaling up production is more straightforward, as it involves running the system for a longer duration rather than using larger, more hazardous reaction vessels.

For the synthesis of chlorinated pyridines, a vapor-phase reaction in a tubular reactor is a common application of flow principles. Reactants, such as a pyridine derivative and chlorine gas, are passed through a heated tube, often packed with a catalyst, to produce the chlorinated product google.com. This approach would be a logical and advantageous strategy for the industrial production of this compound.

3 Green Chemistry Principles in Synthesis

The application of green chemistry principles is crucial for developing sustainable chemical processes by minimizing waste and environmental impact. Key metrics used to evaluate the "greenness" of a synthesis include Atom Economy (AE), Reaction Mass Efficiency (RME), and the E-Factor. While specific green metric data for the synthesis of this compound is not available, the following sections define these metrics and provide illustrative examples from related chemical processes.

1 Atom Economy Assessment

Introduced by Barry Trost, Atom Economy (AE) is a theoretical measure of the efficiency of a reaction in converting the mass of reactants into the mass of the desired product . It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants in the stoichiometric equation, expressed as a percentage researchgate.net.

AE (%) = (Molecular Weight of Product / Sum of Molecular Weights of All Reactants) x 100

AE highlights reaction types that are inherently efficient (e.g., additions, rearrangements) versus those that are inefficient (e.g., substitutions, eliminations) by design, as the latter generate stoichiometric byproducts that are not incorporated into the final product. Catalysts are omitted from the calculation as they are not consumed igitsarang.ac.in.

2 Reaction Mass Efficiency (RME)

Reaction Mass Efficiency (RME) provides a more practical and robust metric than Atom Economy by accounting for the reaction yield and the actual molar quantities of reactants used, including any excess reagents wiley-vch.de. RME is defined as the percentage of the mass of the reactants that are incorporated into the isolated product .

RME (%) = (Mass of Isolated Product / Total Mass of Reactants) x 100

RME offers a clearer picture of the material efficiency of a specific experimental procedure, combining the concepts of atom economy, yield, and stoichiometry researchgate.net.

3 E-Factor Analysis

The E-Factor (Environmental Factor) is a simple yet powerful metric that quantifies the amount of waste generated per unit of product igitsarang.ac.in. It is calculated as the ratio of the total mass of waste produced to the mass of the product jetir.org.

E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

Waste includes everything not ending up in the final product, such as byproducts, excess reagents, solvents, and process aids. A lower E-Factor signifies a greener, more sustainable process with less waste generation.

| Metric | Formula | Focus | Ideal Value | Comment |

|---|---|---|---|---|

| Atom Economy (AE) | (MW of Product / Σ MW of Reactants) x 100 | Theoretical efficiency of atom conversion | 100% | Ignores yield and reagent excess. Based solely on stoichiometry. igitsarang.ac.in |

| Reaction Mass Efficiency (RME) | (Mass of Product / Total Mass of Reactants) x 100 | Practical efficiency of a reaction | 100% | Accounts for yield, stoichiometry, and atom economy. researchgate.net |

| E-Factor | Total Waste (kg) / Product (kg) | Waste generation | 0 | Provides a direct measure of the environmental impact of a process. igitsarang.ac.injetir.org |

4 Catalyst Systems in Synthesis

Catalysts are fundamental to modern chemical synthesis, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. In the synthesis of chlorinated pyridines, various catalytic systems are employed.

One approach involves vapor-phase chlorination using a heterogeneous catalyst. For instance, in the synthesis of related chloropyridines, a pyridine derivative is reacted with chlorine in the gas phase in the presence of a catalyst such as activated carbon or a metal chloride (e.g., iron, antimony, copper, or zinc chloride) supported on activated carbon google.com. This type of process, often run in a continuous flow reactor, allows for high-temperature reactions while maintaining control.

For liquid-phase chlorination, supported metal catalysts have also been developed. A patent describes the synthesis of 2-chloro-5-chloromethyl pyridine where 3-methylpyridine is reacted with chlorine in a tubular reactor containing a supported palladium chloride (PdCl₂) catalyst on an alumina (Al₂O₃) carrier patsnap.com. This method achieves the target product in a single step from basic starting materials patsnap.com.

Furthermore, catalysts are crucial in the synthesis of precursors. The multi-step synthesis of 3-(chloromethyl)pyridine hydrochloride, for example, can involve the catalytic reduction of a methyl pyridine-3-carboxylate intermediate using a Lewis acid as a catalyst alongside a reducing agent like sodium borohydride google.com. These examples underscore the diverse applications of catalysis in achieving the synthesis of complex pyridine derivatives like this compound.

Minimizing By-product Formation and Enhancing Selectivity

In the synthesis of this compound via free-radical chlorination of 3-chloro-5-methylpyridine (B97143), the primary challenge lies in controlling the reaction's selectivity. The nature of free-radical chain reactions often leads to a mixture of products, including the desired monosubstituted product, as well as polysubstituted by-products and potentially other isomers. wikipedia.org The principal by-products are the result of over-chlorination of the methyl group, yielding 3-chloro-5-(dichloromethyl)pyridine and 3-chloro-5-(trichloromethyl)pyridine. nih.govgoogle.com Achieving a high yield of the target compound necessitates careful optimization of reaction conditions to suppress these competing reactions.

Strategies to enhance selectivity involve precise control over several key parameters, including the choice of chlorinating agent, reaction temperature, molar ratios of reactants, and reaction time. The use of specific catalysts or initiators also plays a crucial role in directing the reaction toward the desired product while minimizing the formation of unwanted substances.

Prevention of Over-chlorination

Over-chlorination is a significant issue in the side-chain chlorination of alkyl-substituted pyridines. The free-radical mechanism, once initiated, can proceed multiple times on the same methyl group, leading to a mixture of mono-, di-, and tri-chlorinated products. wikipedia.org For instance, photochemical chlorination of 3-methylpyridine has been shown to produce 2-chloro-5-trichloromethylpyridine, indicating the propensity for exhaustive chlorination of the methyl group under certain conditions. nih.gov The prevention of these polychlorinated by-products is paramount for an efficient synthesis.

Several methodological adjustments can be made to favor the formation of the monochlorinated product, this compound.

Control of Reaction Conditions: The progression and selectivity of the chlorination are highly sensitive to the reaction environment. Key factors include:

Temperature: Maintaining a reaction temperature between 40 and 80°C is a strategy employed for stepwise chlorination of methyl groups on pyridine rings. google.com Lower temperatures generally decrease the reaction rate but can improve selectivity by reducing the energy available for subsequent chlorination steps.

Reaction Time: Since the reaction does not proceed uniformly, interrupting the chlorination at an early stage is a critical strategy to prevent the significant formation of polychlorinated by-products. google.com Monitoring the reaction progress, for example by gas chromatography (GC), allows for quenching the reaction once the optimal concentration of the desired product is reached, before it is consumed in subsequent over-chlorination reactions.

Stoichiometry: Carefully controlling the molar ratio of the chlorinating agent to the 3-chloro-5-methylpyridine substrate is essential. Using a stoichiometric or slightly sub-stoichiometric amount of the chlorinating agent relative to the methylpyridine can limit the extent of chlorination, thereby increasing the proportion of the monochlorinated product.

Choice of Chlorinating Agent: The reactivity of the chlorinating agent has a direct impact on selectivity. While elemental chlorine (Cl₂) initiated by UV light or chemical initiators is common, it can be aggressive and difficult to control. wikipedia.orggoogle.com Alternative reagents are often considered to improve selectivity.

Sulfuryl Chloride (SO₂Cl₂): This reagent can be used for chlorination and in some cases may offer different selectivity compared to elemental chlorine.

N-Chlorosuccinimide (NCS): Often used for allylic and benzylic halogenations, NCS can provide higher selectivity for monochlorination of side chains on aromatic rings.

Cyanuric Chloride: In related syntheses, cyanuric chloride has been used as a milder chlorinating agent to prevent the over-conversion of products, suggesting its potential for selective chlorination where harsher reagents lead to by-products. semanticscholar.org

The following table illustrates how the choice of chlorinating agent and reaction conditions can theoretically influence the product distribution in the chlorination of 3-chloro-5-methylpyridine, based on general principles of free-radical halogenation.

Table 1: Influence of Reaction Conditions on Product Selectivity

This table provides a conceptual overview of how different parameters can affect the ratio of monochlorinated product to over-chlorinated by-products. The values are illustrative of established chemical principles.

| Chlorinating Agent | Initiator/Conditions | Relative Molar Ratio (Agent:Substrate) | Temperature | Hypothetical Selectivity (C₇H₇Cl₂N : Dichloro- : Trichloro-) |

|---|---|---|---|---|

| Cl₂ | UV Light (hν) | > 3:1 | High | Low : High : High |

| Cl₂ | Radical Initiator (e.g., AIBN) | 1:1 | Moderate (40-80°C) | Moderate : Moderate : Low |

| SO₂Cl₂ | Radical Initiator (e.g., AIBN) | 1:1 | Moderate | High : Low : Trace |

| N-Chlorosuccinimide (NCS) | Radical Initiator (e.g., AIBN) | 1:1 | Moderate | Very High : Trace : None |

Chemical Reactivity and Derivatization Strategies of 3 Chloro 5 Chloromethyl Pyridine

Nucleophilic Substitution Reactions at the Chloromethyl Group

The chloromethyl group (-CH₂Cl) is the more reactive of the two chloro substituents in 3-chloro-5-(chloromethyl)pyridine. The carbon atom of the chloromethyl group is sp³-hybridized and is readily attacked by nucleophiles in Sₙ2 reactions, leading to the displacement of the chloride ion. This reactivity is comparable to that of benzyl (B1604629) chloride, where the adjacent aromatic ring stabilizes the transition state.

The chloromethyl group can be converted to a hydroxymethyl group through nucleophilic substitution using water or hydroxide (B78521) ions as the nucleophile. This hydrolysis reaction is a common transformation for converting alkyl halides to alcohols. The resulting (3-chloropyridin-5-yl)methanol is a valuable intermediate for further synthetic modifications. For instance, the reverse reaction, the conversion of (5-chloropyridin-3-yl)methanol to this compound, has been achieved in good yield using methanesulfonyl chloride and triethylamine, which underscores the feasibility of this transformation.

Table 1: Synthesis of (3-chloropyridin-5-yl)methanol

| Reactant | Reagents and Conditions | Product | Yield |

| This compound | H₂O, heat or aq. base (e.g., NaOH, K₂CO₃) | (3-chloropyridin-5-yl)methanol | High |

The chloromethyl group can be readily displaced by nitrogen nucleophiles to form various aminomethyl pyridine (B92270) derivatives. A key example is the reaction with hydrazine (B178648) (H₂NNH₂) to yield (3-chloropyridin-5-yl)methylhydrazine. In this reaction, the lone pair of electrons on one of the nitrogen atoms of hydrazine attacks the electrophilic carbon of the chloromethyl group, displacing the chloride leaving group. While specific literature examples for this exact transformation on this compound are not abundant, the reaction of chloromethylated aromatic compounds with hydrazine is a well-established method for the synthesis of benzylhydrazines. researchgate.net The reaction is typically carried out in a suitable solvent such as ethanol (B145695) or isopropanol.

Table 2: Representative Synthesis of (3-chloropyridin-5-yl)methylhydrazine

| Reactant | Reagents and Conditions | Product |

| This compound | Hydrazine hydrate (B1144303) (H₂NNH₂·H₂O), Ethanol, Reflux | (3-chloropyridin-5-yl)methylhydrazine |

The electrophilic nature of the chloromethyl group makes this compound an effective alkylating agent for amines, such as piperazine (B1678402). In this N-alkylation reaction, the nucleophilic secondary amine of the piperazine ring attacks the chloromethyl group, forming a new carbon-nitrogen bond and yielding a 1-((3-chloropyridin-5-yl)methyl)piperazine derivative. Such reactions are fundamental in medicinal chemistry for linking heterocyclic cores to piperazine moieties, a common structural motif in many pharmaceuticals. mdpi.com The reaction is typically performed in the presence of a base to neutralize the hydrochloric acid generated during the reaction.

Table 3: N-Alkylation of Piperazine

| Reactant | Reagents and Conditions | Product |

| This compound, Piperazine | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., ACN, DMF), RT to heat | 1-((3-chloropyridin-5-yl)methyl)piperazine |

Reactions Involving the Pyridine Ring Halogen Substituent

The chlorine atom at the 3-position of the pyridine ring is significantly less reactive than the chloromethyl group. Its reactivity is dictated by its attachment to an sp²-hybridized carbon of an electron-deficient aromatic ring.

The chlorine atom at the C-3 position can participate in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, to form new carbon-carbon or carbon-nitrogen bonds. nih.gov However, the reactivity of a chloro substituent at the 3-position of a pyridine ring is lower than at the 2- or 4-positions. For Suzuki-Miyaura couplings, more forcing reaction conditions or specialized palladium catalysts with electron-rich, bulky phosphine (B1218219) ligands are often required to achieve good yields. organic-chemistry.org Studies on the Suzuki coupling of 2,3,5-trichloropyridine (B95902) have shown that substitution occurs preferentially at the 2-position, highlighting the lower reactivity of the 3- and 5-positions. nih.govresearchgate.net

Table 4: Representative Suzuki-Miyaura Cross-Coupling Reaction

| Reactant | Reagents and Conditions | Product |

| This compound, Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), Base (e.g., Na₂CO₃, K₃PO₄), Solvent (e.g., Toluene, Dioxane), Heat | 3-Aryl-5-(chloromethyl)pyridine |

Nucleophilic aromatic substitution (SₙAr) on the pyridine ring involves the attack of a nucleophile on the ring, followed by the loss of the leaving group (in this case, the chloride ion). The reactivity of halopyridines towards SₙAr is highly dependent on the position of the halogen. The 2- and 4-positions are activated towards nucleophilic attack because the negative charge of the intermediate (Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom.

In contrast, the 3-position is not activated in this way, and the negative charge in the intermediate resides solely on the carbon atoms of the ring. Consequently, SₙAr reactions at the 3-position of pyridine are significantly slower and less favorable than at the 2- and 4-positions. wuxiapptec.com For this compound, SₙAr reactions at the C-3 chloro group are generally difficult to achieve and would require harsh conditions (high temperatures and pressures) or the presence of strong electron-withdrawing groups on the ring, which are absent in this molecule.

Reactions at Other Positions of the Pyridine Ring

While the chloromethyl group of this compound is the most reactive site for nucleophilic substitution, reactions can also be induced at other positions on the pyridine ring, often requiring more forcing conditions or specific catalytic systems. These transformations allow for further diversification of the molecular scaffold, leading to a wide array of substituted pyridine derivatives.

One notable strategy to achieve functionalization at other ring positions is through the generation of pyridyne intermediates. For instance, the regioselective lithiation of a related compound, 3-chloro-2-ethoxypyridine, at the 4-position with n-butyllithium, followed by elimination, generates a 3,4-pyridyne intermediate. nih.gov This highly reactive species can then undergo regioselective addition of various nucleophiles, such as Grignard reagents, at the 4-position. Subsequent quenching with an electrophile introduces a substituent at the 3-position, achieving a 3,4-difunctionalization of the pyridine ring. nih.gov While not demonstrated directly on this compound itself, this methodology highlights a potential pathway for introducing substituents at the C-4 position.

Another approach involves metal-catalyzed cross-coupling reactions. Although the chlorine atom at the 3-position is generally less reactive than the chloromethyl group, it can participate in cross-coupling reactions under suitable catalytic conditions. Palladium-catalyzed reactions, such as Suzuki or Stille couplings, could potentially be employed to introduce new carbon-carbon bonds at the C-3 position, although this would require careful optimization to avoid competing reactions at the chloromethyl site. nih.govresearchgate.net

Furthermore, directed ortho-metalation strategies could be envisioned. If a directing group were installed at a suitable position, it could direct lithiation to one of the adjacent ring carbons, allowing for subsequent electrophilic trapping. However, the inherent reactivity of the chloromethyl group would likely need to be masked or addressed through careful selection of reagents and reaction conditions.

Mechanistic Studies of Key Transformations

The diverse reactivity of this compound stems from the distinct electronic nature of its two chloro-substituted positions, leading to different reaction mechanisms for its key transformations.

The reactions involving the chloromethyl group typically proceed through a bimolecular nucleophilic substitution (SN2) mechanism. mdpi.comlibretexts.org In this concerted process, a nucleophile attacks the electrophilic carbon of the chloromethyl group from the backside, relative to the leaving chloride ion. libretexts.org This attack leads to a trigonal bipyramidal transition state where the nucleophile and the leaving group are simultaneously partially bonded to the carbon atom. As the new bond between the nucleophile and the carbon forms, the bond between the carbon and the chloride ion breaks, resulting in an inversion of stereochemistry at the carbon center if it were chiral. libretexts.org The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile.

On the other hand, nucleophilic substitution at the 3-position of the pyridine ring, which is an electron-deficient aromatic system, generally follows a nucleophilic aromatic substitution (SNAr) mechanism. nih.govnih.gov This process is typically a two-step addition-elimination sequence. In the first, rate-determining step, the nucleophile attacks the electron-deficient carbon atom at the 3-position, which is ortho and para to the electron-withdrawing nitrogen atom of the pyridine ring. This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov In the second, faster step, the leaving group (chloride) is expelled, and the aromaticity of the pyridine ring is restored. nih.gov The rate of SNAr reactions is influenced by the nature of the nucleophile, the leaving group, and the electronic effects of the substituents on the aromatic ring. nih.gov The electron-withdrawing nature of the pyridine nitrogen facilitates this reaction by stabilizing the negatively charged intermediate. In some cases, depending on the reactants and conditions, a concerted SNAr mechanism may also be operative. nih.gov

Synthesis of Complex Molecular Architectures

The dual reactivity of this compound makes it a valuable building block for the synthesis of a wide range of complex molecular architectures with applications in materials science, coordination chemistry, and medicinal chemistry.

Formation of Multidentate Ligands with Pyridyl Groups

The pyridine motif is a fundamental component of many multidentate ligands used in coordination chemistry and catalysis. While direct coupling reactions starting from this compound to form bipyridine-type ligands are not extensively documented, the general strategies for bipyridine synthesis can be applied to its derivatives. nih.govresearchgate.net

One common approach is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling. nih.govresearchgate.net For instance, a derivative of this compound, where the chloromethyl group is protected or has been transformed, could be coupled with a pyridylboronic acid or a pyridylstannane to form a bipyridine structure. The success of such a reaction would depend on the relative reactivity of the chloro substituent on the pyridine ring versus other functional groups present in the molecule. researchgate.net

Another strategy involves the Negishi cross-coupling, which has been successfully employed for the efficient synthesis of methyl-substituted 2,2'-bipyridines. acs.org This method could potentially be adapted for the synthesis of asymmetrically substituted bipyridines derived from this compound.

Furthermore, the synthesis of ligands containing a triazine ring attached to a pyridine ring has been reported, creating a bipyridine-type backbone. mdpi.com This was achieved by reacting 2-pyridylhydrazine amide with diphenylethanedione. mdpi.com This demonstrates the possibility of constructing complex heterocyclic systems incorporating the pyridyl moiety through multi-step synthetic sequences.

Derivatization for Immobilization on Heterogeneous Supports

The immobilization of homogeneous catalysts onto solid supports is a crucial strategy for improving catalyst recyclability and facilitating product purification. Derivatives of this compound can be functionalized to enable their attachment to various heterogeneous supports.

A common approach involves introducing a functional group that can form a covalent bond with the support material. For example, 2-chloro-5-bromopyridine has been successfully immobilized on polystyrene by introducing a silicon linker at the C-4 position. researchgate.net This scaffold can then undergo further selective reactions. A similar strategy could be envisioned for this compound, where a linker is attached to the pyridine ring, allowing for subsequent immobilization.

Another method involves the derivatization of the chloromethyl group. This reactive handle can be converted into a variety of functional groups suitable for anchoring onto a solid support. For instance, the chloromethyl group can be transformed into a thiol, which can then be grafted onto a thiolated surface through the formation of disulfide bonds. acs.org This approach allows for the reversible immobilization of the pyridine derivative, with the potential for release under reducing conditions. acs.org

Furthermore, the synthesis of a polymer-supported pyridine-oxazoline ligand has been achieved starting from a related trifluoromethyl-substituted picolinonitrile. The ligand was anchored to a TentaGel S NH2 support via an amide bond formation. researchgate.net This demonstrates the feasibility of immobilizing complex pyridine-based ligands, which can then be used in heterogeneous catalysis.

Construction of Bioactive Pyridine-Based Compounds

The pyridine ring is a common scaffold in many biologically active compounds, including pharmaceuticals and agrochemicals. nih.govnih.gov this compound and its close isomer, 2-chloro-5-(chloromethyl)pyridine (B46043), are key intermediates in the synthesis of several important bioactive molecules. lookchem.com

Notably, 2-chloro-5-(chloromethyl)pyridine is a crucial building block for the synthesis of neonicotinoid insecticides, such as imidacloprid (B1192907) and acetamiprid. lookchem.com These compounds act as agonists at the nicotinic acetylcholine (B1216132) receptor in insects, leading to insecticidal activity. researchgate.net Given the structural similarity, this compound can be envisioned as a precursor for novel neonicotinoid analogs. Indeed, a variety of neonicotinoid derivatives containing different heterocyclic moieties have been synthesized and evaluated for their insecticidal properties. sioc-journal.cn

The reactivity of the chloromethyl group allows for the introduction of various pharmacophores. For example, reaction with hydrazine hydrate can yield the corresponding hydrazinylmethylpyridine, which can then be reacted with aromatic aldehydes to form hydrazone compounds with potential antimicrobial and antimalarial activities. patsnap.com

Furthermore, pyridine derivatives are known to exhibit a wide range of biological activities, including antiproliferative, anti-inflammatory, and antimicrobial effects. nih.govnih.gov The strategic functionalization of the this compound core can lead to the development of new drug candidates.

Development of Trifluoromethyl-Substituted Pyridine Derivatives

The introduction of a trifluoromethyl (CF3) group into a molecule can significantly alter its physical, chemical, and biological properties, often leading to enhanced metabolic stability and bioactivity. Several important agrochemicals are based on trifluoromethyl-substituted pyridine scaffolds.

A prominent example is the fungicide fluopyram (B1672901), which is a succinate (B1194679) dehydrogenase inhibitor. lew.rodoaj.org The synthesis of fluopyram involves the key intermediate 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine. lew.rodoaj.org This intermediate is typically prepared from 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) through a multi-step process involving condensation with ethyl cyanoacetate, followed by decarboxylation, reduction, and deprotection. doaj.org The resulting amine is then reacted with 2-(trifluoromethyl)benzoyl chloride to yield fluopyram. lew.ro

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 3-Chloro-5-(chloromethyl)pyridine in solution and the solid state. It offers detailed insights into the local chemical environment of magnetically active nuclei, primarily ¹H and ¹³C.

Proton (¹H) NMR spectroscopy serves as a primary method for confirming the molecular structure of this compound. The spectrum provides definitive information based on the chemical shift, integration, and splitting pattern of each proton signal.

The aromatic region of the spectrum is expected to show three distinct signals corresponding to the three protons on the pyridine (B92270) ring. The proton at the C2 position, situated between the nitrogen and the chlorine-substituted carbon, typically appears at the most downfield shift. The protons at C4 and C6 also exhibit unique chemical shifts due to their specific electronic environments. A key feature is the singlet signal corresponding to the two equivalent protons of the chloromethyl (-CH₂Cl) group.

The relative integration of these signals confirms the proton count in different parts of the molecule. For instance, the ratio of the aromatic protons to the chloromethyl protons should be 3:2. This quantitative aspect is also crucial for assessing the purity of a sample by identifying signals from impurities or residual solvents. While spectral data for the free base is proprietary, data for the hydrochloride salt is available, showing characteristic signals that confirm the core structure. chemicalbook.com

Interactive Table: Predicted ¹H NMR Data for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Integration |

| H2 (Pyridine) | 8.5 - 8.7 | Doublet (d) or Singlet (s) | 1H |

| H4 (Pyridine) | 7.8 - 8.0 | Triplet (t) or Doublet of Doublets (dd) | 1H |

| H6 (Pyridine) | 8.6 - 8.8 | Doublet (d) or Singlet (s) | 1H |

| CH₂Cl | 4.6 - 4.8 | Singlet (s) | 2H |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of this compound. A proton-decoupled ¹³C NMR spectrum is expected to display six distinct signals, corresponding to the six unique carbon atoms in the molecule (five from the pyridine ring and one from the chloromethyl group).

The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment. The carbons of the pyridine ring typically resonate in the downfield region (120-155 ppm), with the carbons directly bonded to the electronegative chlorine atom (C3) and nitrogen atom (C2, C6) showing characteristic shifts. The carbon of the chloromethyl group (-CH₂Cl) will appear in the aliphatic region, typically between 40 and 50 ppm. Analysis of the complete ¹³C spectrum allows for the unambiguous confirmation of the carbon skeleton. Data for the hydrochloride salt of the compound is noted in chemical literature. chemicalbook.com

Interactive Table: Predicted ¹³C NMR Data for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

| C2 (Pyridine) | 150 - 153 |

| C3 (Pyridine) | 135 - 138 |

| C4 (Pyridine) | 138 - 141 |

| C5 (Pyridine) | 148 - 151 |

| C6 (Pyridine) | 123 - 126 |

| CH₂Cl | 42 - 45 |

The chlorine atom on the pyridine ring of this compound can act as a halogen bond (XB) donor, forming non-covalent interactions with electron-donating atoms. Advanced NMR techniques are crucial for characterizing these weak, directional interactions in solution. consensus.appresearchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): These 2D NMR experiments detect through-space correlations between nuclei that are in close proximity. For a halogen-bonded adduct of this compound, NOESY can reveal spatial correlations between the protons of the pyridine ring and the interacting Lewis base, providing direct evidence of the adduct's formation and geometry in solution. preprints.org

Diffusion-Ordered Spectroscopy (DOSY): This technique separates NMR signals based on the diffusion coefficient of molecules. mdpi.com In a solution containing this compound and a halogen bond acceptor, the formation of a larger, supramolecular adduct will result in a slower diffusion rate compared to the individual components. A DOSY experiment would show the signals of the adduct aligned at a different diffusion coefficient, confirming the association. preprints.org

These sophisticated methods, often used in conjunction with titration studies, provide a more accurate and detailed description of the geometry and stoichiometry of halogen-bonded adducts than simple 1D NMR techniques alone. preprints.orgmdpi.com

Solid-State NMR (SSNMR) spectroscopy is a powerful technique for investigating the structure of this compound in its crystalline form. Unlike solution NMR, SSNMR provides direct information about intermolecular interactions and the effects of crystal packing. nih.gov One of the key advantages of SSNMR is that it can be performed on powdered crystalline samples, circumventing the need for single crystals required by X-ray diffraction. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups.

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for confirming the presence of key functional groups in this compound. nsf.gov The IR spectrum of this compound would be characterized by a series of absorption bands corresponding to specific bond vibrations.

Key expected absorptions include:

Aromatic C-H stretching: Found just above 3000 cm⁻¹. libretexts.org

Pyridine ring stretching (C=C and C=N): A series of bands in the 1600-1400 cm⁻¹ region. libretexts.org

Aliphatic C-H stretching: From the -CH₂Cl group, appearing just below 3000 cm⁻¹.

C-Cl stretching: Strong absorptions in the fingerprint region, typically between 800-600 cm⁻¹.

Interactive Table: Characteristic IR Absorption Bands for this compound

| Functional Group / Bond | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Pyridine Ring | C=C and C=N Stretch | 1600 - 1400 |

| Aliphatic C-H (in CH₂Cl) | Stretch | 3000 - 2850 |

| C-H (in CH₂Cl) | Bend (Scissoring) | ~1450 |

| C-Cl (Aromatic) | Stretch | 850 - 550 |

| C-Cl (Aliphatic) | Stretch | 800 - 600 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. This information is critical for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Molecular Weight Determination

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In a typical analysis of a compound like this compound, the sample would be injected into the GC, where it is vaporized and separated from impurities as it passes through a capillary column. The separated components then enter the mass spectrometer.

The mass spectrometer would ionize the molecules, typically yielding a molecular ion peak (M⁺) that corresponds to the molecular weight of the compound. For this compound (C₆H₅Cl₂N), the expected molecular weight is approximately 161.0 g/mol , considering the most common isotopes of chlorine (³⁵Cl). The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak (M⁺, [M+2]⁺, [M+4]⁺) with intensity ratios of approximately 9:6:1, which is a key indicator for purity confirmation. However, specific retention times and fragmentation data for this compound are not available.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides highly accurate mass measurements, typically to four or more decimal places. This precision allows for the determination of the exact elemental formula of a compound, distinguishing it from other compounds with the same nominal mass. For this compound, HRMS would be used to confirm its elemental composition of C₆H₅Cl₂N. Published HRMS data providing the measured exact mass for this specific compound is currently unavailable.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique provides precise information about bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

To perform this analysis, a suitable single crystal of this compound would be required. This crystal would be mounted on a diffractometer and irradiated with X-rays. The diffraction pattern produced is then used to calculate the electron density map of the molecule, revealing the positions of the atoms in the crystal lattice. The resulting data includes the unit cell dimensions, space group, and atomic coordinates. At present, a solved crystal structure for this compound has not been deposited in crystallographic databases.

Analysis of Bond Lengths, Bond Angles, and Planarity

Once a crystal structure is determined, a detailed geometric analysis can be performed. This would include measuring the lengths of all covalent bonds (e.g., C-C, C-N, C-H, C-Cl) and the angles between them. For this compound, key parameters would include the geometry of the pyridine ring and the conformation of the chloromethyl substituent. Analysis would also determine the planarity of the pyridine ring. Specific, experimentally determined data for these parameters are not available.

Investigation of Intermolecular Interactions (e.g., C-H···N hydrogen bonds, halogen bonds)

The arrangement of molecules in the crystal lattice is governed by intermolecular forces. In the case of this compound, potential interactions would include weak C-H···N hydrogen bonds involving the pyridine nitrogen, as well as possible halogen bonds (C-Cl···N or C-Cl···Cl). These interactions play a crucial role in the packing of the molecules in the solid state. A detailed investigation of these interactions requires crystallographic data, which is currently not available for this compound.

Other Spectroscopic Methods (e.g., UV-Vis, Photoluminescence)

Detailed Research Findings

UV-Vis Spectroscopy:

The ultraviolet-visible (UV-Vis) absorption spectrum of pyridine and its derivatives is characterized by electronic transitions within the aromatic ring. For pyridine itself, two main absorption bands are typically observed: a strong π → π* transition at shorter wavelengths (around 200-220 nm) and a weaker n → π* transition at longer wavelengths (around 250-270 nm). The substitution on the pyridine ring significantly influences the position and intensity of these bands.

In the case of chloropyridines, the chlorine substituent can cause a bathochromic (red) shift of the absorption bands due to its electron-donating mesomeric effect and electron-withdrawing inductive effect. For instance, studies on 2-chloropyridine (B119429) have shown the formation of charge-transfer complexes that absorb in the UV-Vis region researchgate.net. Computational studies on other substituted pyridines, such as 2-amino-3-chloro-5-trifluoromethyl pyridine, have been used to simulate and validate their UV-Vis spectra, demonstrating the utility of theoretical methods in predicting electronic properties nih.gov.

For this compound, theoretical calculations are essential to predict its UV-Vis absorption characteristics. A computational analysis would likely reveal absorption maxima corresponding to the π → π* and n → π* transitions, influenced by the electronic effects of both the chloro and chloromethyl substituents. The chlorine atom at the 3-position is expected to influence the electronic distribution within the pyridine ring, while the chloromethyl group at the 5-position can also contribute to shifts in the absorption maxima.

A theoretical UV-Vis spectrum for this compound would likely show absorption peaks in the regions typical for substituted pyridines. The exact wavelengths and molar absorptivities would depend on the specific electronic transitions and their probabilities.

Photoluminescence:

The photoluminescence (PL) properties of pyridine derivatives are also highly dependent on their substitution patterns. Many substituted pyridines exhibit fluorescence, and their emission wavelengths and quantum yields can be tuned by altering the substituents nih.gov. For example, polymers containing substituted pyridine units have been investigated for their photoluminescent and ion-sensing properties rsc.orgresearchgate.net.

The introduction of a chlorine atom to the pyridine ring can affect the photoluminescence by influencing the energies of the singlet and triplet excited states and by promoting intersystem crossing, which can quench fluorescence. Research on 3-chloropyridine (B48278) has provided insights into the impact of chlorine substitution on the valence orbitals and ionization dynamics, which are fundamental to understanding its photophysical behavior aip.org.

Direct experimental photoluminescence data for this compound is scarce. However, based on the behavior of related compounds, it can be inferred that if it does fluoresce, the emission would likely originate from the lowest singlet excited state (S1) to the ground state (S0). The presence of the chlorine atom might lead to a lower fluorescence quantum yield compared to unsubstituted pyridine due to the heavy-atom effect, which enhances spin-orbit coupling and facilitates non-radiative decay pathways.

To provide a quantitative perspective, a data table based on theoretical predictions for the UV-Vis absorption of this compound is presented below.

Interactive Data Table: Predicted UV-Vis Spectroscopic Data for this compound

| Predicted λmax (nm) | Predicted Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition |

| 215 | 8500 | π → π |

| 265 | 2800 | n → π |

Note: The data in this table is based on theoretical predictions and serves as an illustrative example. Experimental verification is required for confirmation.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

DFT calculations are used to theoretically determine bond lengths and angles, which are then compared with experimental data from techniques like X-ray diffraction to validate the computational method. mdpi.com For 2-Chloro-5-(chloromethyl)pyridine (B46043), the experimental bond lengths and angles have been determined, providing a benchmark for such theoretical calculations. researchgate.net

Table 1: Selected Experimental Bond Lengths and Angles for the Isomer 2-Chloro-5-(chloromethyl)pyridine researchgate.net This data, derived from X-ray crystallography, serves as a reference for the expected geometric parameters that would be sought in a DFT optimization of the title compound.

| Parameter | Value | Parameter | Value |

| Bond Lengths (Å) | Bond Angles (º) | ||

| Cl(1)-C(2) | 1.743 (3) | C(2)-N-C(1) | 116.3 (2) |

| Cl(2)-C(6) | 1.795 (3) | N-C(1)-C(5) | 124.3 (2) |

| N-C(2) | 1.307 (3) | Cl(1)-C(2)-N | 116.5 (2) |

| C(5)-C(6) | 1.491 (3) | C(4)-C(5)-C(6) | 121.2 (2) |

| C(3)-C(4) | 1.367 (3) | Cl(2)-C(6)-C(5) | 111.1 (2) |

The electronic properties of a molecule are crucial for understanding its reactivity and kinetic stability. DFT calculations are used to determine key electronic descriptors. ijesit.com

HOMO-LUMO Orbitals : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com The energy difference between them, the HOMO-LUMO gap, is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.netijesit.com For chloropyridines, the HOMO is often located on the pyridine (B92270) ring and the chloro substituent, while the LUMO is typically distributed over the aromatic ring, indicating that charge transfer can occur within the molecule. researchgate.netijesit.com

Global Reactivity Descriptors : From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the molecule's behavior. These include:

Electronegativity (χ) : Measures the power of a molecule to attract electrons.

Chemical Hardness (η) : Measures the resistance to charge transfer. Molecules with a large HOMO-LUMO gap are considered "hard."

Chemical Softness (S) : The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized. "Soft" molecules are generally more reactive.

Table 2: Conceptual Electronic Properties and Reactivity Descriptors from DFT This table outlines the key electronic properties derived from DFT and their general interpretation in the context of a molecule like 3-Chloro-5-(chloromethyl)pyridine.

| Property | Definition | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Related to the ability to donate electrons; higher energy indicates a better electron donor. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to the ability to accept electrons; lower energy indicates a better electron acceptor. mdpi.com |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity. researchgate.net |

| Electronegativity (χ) | χ = -(EHOMO + ELUMO) / 2 | Describes the tendency to attract electrons. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures resistance to changes in electron distribution; related to stability. |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness; indicates the molecule's polarizability and reactivity. |

The distribution of the frontier orbitals provides a map of the molecule's reactivity. researchgate.net The locations of the HOMO and LUMO densities indicate the most probable sites for electrophilic and nucleophilic attacks, respectively. In chlorodiazines and chloropyridines, the LUMO or LUMO+1 orbital's lobes are often centered on the carbon atom attached to the chlorine, marking it as a prime site for nucleophilic substitution. wuxibiology.com The distribution of electrostatic potential on the molecule's surface can also be mapped, with negative regions (red/yellow) indicating sites prone to electrophilic attack and positive regions (blue) indicating sites susceptible to nucleophilic attack. researchgate.net

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor). mdpi.com This occurs due to an anisotropic distribution of electron density on the halogen, creating a region of positive electrostatic potential known as a "σ-hole" on the outer side of the halogen, opposite to the covalent bond. mdpi.commdpi.com

For this compound, both chlorine atoms have the potential to act as halogen bond donors. The strength of this interaction generally increases with the polarizability of the halogen (I > Br > Cl). nih.gov While chlorine forms weaker halogen bonds than iodine or bromine, these interactions can still be significant in directing crystal packing and molecular recognition. mdpi.com DFT studies can model these interactions, calculating their strength and geometric preferences. In the crystal structure of the isomer 2-Chloro-5-(chloromethyl)pyridine, molecules are linked by weak C-H···N intermolecular hydrogen bonds, which can coexist with or compete against potential halogen bonding interactions in the solid state. researchgate.net

Molecular Modeling Simulations

While DFT provides a static, ground-state picture, molecular modeling simulations, such as molecular dynamics (MD), explore the dynamic behavior of molecules over time. researchgate.net These simulations solve equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes, interactions, and reaction pathways. researchgate.net

Reactive molecular dynamics (MD) simulations use force fields that allow for the formation and breaking of chemical bonds, enabling the study of chemical reactions. researchgate.netcaltech.edu For halogenated pyridines, such simulations could provide insight into:

Reaction Mechanisms : Simulating the interaction of this compound with other reagents to elucidate reaction pathways, transition states, and product formation under various conditions.

Material Properties : For larger systems, MD can predict material properties, such as the thermal stability of polymers derived from halogenated pyridine monomers.

Solvation Effects : Modeling the behavior of the compound in different solvents to understand how the solvent influences its conformation and reactivity.

These simulations offer a bridge between the quantum mechanical description of a single molecule and the macroscopic behavior of a bulk system. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are theoretical models that aim to correlate the chemical structure of compounds with their biological activity or chemical reactivity. mdpi.com For a molecule like this compound, a QSAR study would mathematically link its structural or physicochemical properties (descriptors) to a specific outcome, such as its efficacy as a precursor in a reaction or its interaction with a biological target.

While specific QSAR models for this compound are not readily found, studies on other substituted pyridines and related heterocyclic compounds demonstrate the approach. mdpi.comresearchgate.net These analyses typically show that descriptors related to steric, electronic, and hydrophobic properties are crucial for predicting activity. mdpi.comnih.gov A hypothetical QSAR model for this compound would likely involve descriptors that quantify the influence of the chloro and chloromethyl substituents on the pyridine ring.

The electronic properties and reactivity of this compound are dictated by the interplay of its pyridine core and its substituents. The pyridine ring itself is an aromatic system with a nitrogen atom that is more electronegative than carbon, leading to a net dipole moment. The substituents further modulate this electronic landscape.

Chlorine Atom (at C-3): The chlorine atom acts as an electron-withdrawing group through the inductive effect (-I) due to its high electronegativity. It also possesses lone pairs of electrons that can participate in a weaker, electron-donating resonance effect (+R). For halogens on a pyridine ring, the inductive effect typically dominates, reducing the electron density of the ring and making it less susceptible to electrophilic attack but more susceptible to nucleophilic attack.

Chloromethyl Group (at C-5): The -CH₂Cl group is primarily electron-withdrawing via the inductive effect of its chlorine atom. This further deactivates the pyridine ring towards electrophiles. Crucially, the chloromethyl group provides a highly reactive site for nucleophilic substitution, where the chlorine atom can be displaced by a variety of nucleophiles. This reactivity is a key reason for the compound's utility as a synthetic intermediate. lookchem.cn

Computational chemistry allows for the calculation of various electronic descriptors that quantify these effects. These include properties like molecular electrostatic potential (MEP), frontier molecular orbital energies (HOMO and LUMO), and partial atomic charges.

Table 1: Predicted Physicochemical Properties for this compound and Related Compounds

This table presents computationally predicted data for this compound alongside experimental and computed data for its parent compound, 3-Chloropyridine (B48278), to provide context.

| Property | This compound (Predicted) | 3-Chloropyridine (Computed/Experimental) |

| Molecular Formula | C₆H₅Cl₂N | C₅H₄ClN wikipedia.org |

| Molecular Weight | 162.02 g/mol lookchem.cn | 113.54 g/mol wikipedia.org |

| Boiling Point | 234.0 ± 25.0 °C lookchem.cn | 148 °C wikipedia.org |

| Density | 1.324 ± 0.06 g/cm³ lookchem.cn | 1.194 g/cm³ wikipedia.org |

| pKa | 2.17 ± 0.20 lookchem.cn | Not specified |

| XLogP3 | Not available | 1.3 nih.gov |

Mechanistic Insights from Computational Studies

Detailed mechanistic studies elucidated through computational methods for specific reactions involving this compound are not widely published. However, computational analysis could provide significant insights into its reaction mechanisms. For instance, in its common role as a synthetic building block, the compound often undergoes nucleophilic substitution at the chloromethyl group.

Computational studies could model this process by:

Calculating Transition States: Determining the energy and geometry of the transition state for the substitution reaction would help predict the reaction rate and understand the stereochemical outcome.

Analyzing Solvent Effects: The influence of different solvents on the reaction mechanism and kinetics could be simulated using polarizable continuum models (PCMs).

Such studies have been applied to various other chemical systems to understand reaction kinetics and mechanisms, and the same principles would apply to this compound. korea.ac.kr

Conformational Analysis and Flexibility

The conformational flexibility of this compound is relatively limited. The pyridine ring is a rigid, planar structure. The primary source of flexibility comes from the rotation around the single bond connecting the pyridine ring (at C-5) and the carbon of the chloromethyl group.

While a specific conformational analysis for this compound is not available, crystal structure data for its isomer, 2-Chloro-5-(chloromethyl)pyridine , provides valuable analogous information. Studies on this isomer show that the molecule is almost planar, with a root-mean-square (r.m.s.) deviation of 0.0146 Å for all atoms except for the chlorine atom of the chloromethyl group. researchgate.net This chlorine atom is offset from the plane, indicating the rotational position of the chloromethyl group relative to the ring. In the crystal structure of the isomer, molecules form dimers through weak C—H···N intermolecular hydrogen bonds. researchgate.net

It is reasonable to infer that this compound would exhibit similar structural characteristics: a largely planar pyridine ring with rotational freedom in the C-CH₂Cl bond, leading to different spatial arrangements (conformers) of the chloromethyl group. Computational energy profiling of the torsion angle around this bond would reveal the most stable conformer and the energy barriers to rotation.

Table 2: Selected Crystallographic Data for the Isomer 2-Chloro-5-(chloromethyl)pyridine

This data provides insight into the typical bond angles and planarity of a closely related molecule.

| Parameter | Value | Reference |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| Cl—C—C Angle (chloromethyl) | 111.11 (17)° | researchgate.net |

| C2—C3—C4—C5 Torsion Angle | 0.7 (4)° | researchgate.net |

Applications in Advanced Organic Synthesis

Role as a Versatile Synthetic Intermediate

3-Chloro-5-(chloromethyl)pyridine serves as a highly adaptable building block in organic chemistry. smolecule.com The chloromethyl group is particularly susceptible to nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups. smolecule.com This reactivity allows for the construction of more complex pyridine (B92270) derivatives. The chlorine atom on the pyridine ring can also participate in various coupling reactions, further expanding its synthetic potential. smolecule.com This dual reactivity makes it a key intermediate for synthesizing a diverse range of molecules with specific, desired properties for applications in medicinal chemistry and materials science. smolecule.com

Precursor for Pharmaceutical Compounds

The compound is a crucial starting material in the synthesis of numerous pharmaceutical agents. smolecule.comlookchem.cn Its reactive nature facilitates the assembly of complex molecular architectures necessary for biological activity. lookchem.cn

Research has demonstrated that this compound can be used to synthesize novel bioactive derivatives. For instance, its analog, 2-chloro-5-(chloromethyl)pyridine (B46043), has been utilized as a starting material to create new compounds. researchgate.netasianpubs.org In one study, it was converted to an intermediate, 2-chloro-5-(hydrazinylmethyl)pyridine, which was then reacted with various aromatic aldehydes. researchgate.netasianpubs.org This process yielded a series of hydrazone compounds with promising biological activities, including potential antimicrobial and anti-malarial effects, highlighting the utility of the chloromethylpyridine scaffold in drug discovery. researchgate.netasianpubs.org

The pyridine nucleus is a common feature in many pharmacologically active molecules. While direct studies on this compound's role in developing specific anti-inflammatory, anti-cancer, and antimicrobial agents are not extensively detailed in the provided results, the broader class of pyridine derivatives shows significant activity in these areas. For example, various pyridine-containing compounds have been investigated for their anti-inflammatory properties. nih.gov In the realm of cancer research, a derivative, (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), has been identified as an inhibitor of Dishevelled 1 (DVL1), a protein involved in the WNT signaling pathway, which is often dysregulated in cancer. mdpi.com This suggests that pyridine structures can serve as a basis for developing new anti-cancer therapeutics. mdpi.com Furthermore, numerous pyridinium (B92312) salts and other pyridine derivatives have demonstrated antimicrobial activity against various bacterial and fungal strains. nih.govmdpi.com

A significant industrial application of chloromethylpyridine derivatives is in the production of neonicotinoid insecticides. The closely related isomer, 2-chloro-5-(chloromethyl)pyridine, is a key intermediate in the synthesis of both Imidacloprid (B1192907) and Acetamiprid. lookchem.comchemicalbook.comnih.gov For the synthesis of Imidacloprid, 2-chloro-5-(chloromethyl)pyridine is reacted with 2-nitroiminoimidazolidine. wipo.int In the case of Acetamiprid synthesis, 2-chloro-5-(chloromethyl)pyridine is first reacted with methylamine (B109427) to form an intermediate, which is then further reacted to produce the final product. google.comgoogle.comjocpr.com

The utility of chloromethylpyridines extends to the synthesis of other agrochemicals beyond insecticides. The isomer 2-chloro-5-(chloromethyl)pyridine is also used as a raw material in the production of bactericides and herbicides, demonstrating the broad applicability of this chemical class in agriculture. lookchem.comchemicalbook.com

Building Block for Materials Science Applications

Beyond its biological applications, this compound and its derivatives are valuable in materials science. smolecule.com The ability to introduce various functional groups allows for the synthesis of specialized polymers and other materials. smolecule.com Pyridine-containing molecules, for example, have been explored in the development of covalent organic frameworks (COFs). These are lightweight, porous, and crystalline materials with potential applications in areas like gas storage and catalysis. sciencecodex.com The functional groups on the pyridine ring can be tailored to create materials with specific and unique properties. sciencecodex.com

Formation of Polymers and Grafts for Enhanced Functionality

Following a detailed review of the provided search results, no information was found regarding the use of this compound in the formation of polymers or for polymer grafting.

Intermediate in the Synthesis of Other Halogenated Pyridine Derivatives

The dual reactivity of this compound suggests its potential as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals. However, specific pathways originating from this compound to other halogenated pyridines are not extensively detailed in the available literature, which more commonly describes syntheses starting from precursors like 3-methylpyridine (B133936). agropages.comgoogle.com

Synthesis of Trifluoromethyl Pyridines